molecular formula C13H17N3O3S B285677 N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide

N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide

Cat. No.: B285677
M. Wt: 295.36 g/mol
InChI Key: OJJCBPXERHKISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It is a sulfonamide derivative that acts by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide acts by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This results in the inhibition of the reabsorption of sodium, chloride, and potassium ions, leading to increased excretion of these ions in the urine. This leads to increased urine output and a reduction in edema and hypertension.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in urine output, a reduction in blood pressure, and a decrease in plasma volume. It has also been shown to have a number of side effects, including electrolyte imbalances, dehydration, and hypotension.

Advantages and Limitations for Lab Experiments

N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide has a number of advantages and limitations for laboratory experiments. It is a potent diuretic drug that can be used to induce diuresis in animal models. It has also been used to study the effects of diuretics on renal function and electrolyte balance. However, this compound can also have a number of side effects that may affect the interpretation of experimental results.

Future Directions

There are a number of future directions for research on N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide. One area of research is the development of new diuretic drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of this compound on renal function and electrolyte balance. Finally, there is a need for more research on the use of this compound in the treatment of hypertension and other cardiovascular diseases.

Synthesis Methods

The synthesis of N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide involves the reaction of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with diethyl 3-chloropropanoate in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound.

Scientific Research Applications

N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide has been extensively studied for its diuretic and antihypertensive effects. It has been shown to be effective in the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease. This compound has also been used to treat hypertension, particularly in patients with renal impairment.

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N,N-diethyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C13H17N3O3S/c1-3-16(4-2)11(17)7-9-20-13-15-14-12(19-13)10-6-5-8-18-10/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

OJJCBPXERHKISM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CCSC1=NN=C(O1)C2=CC=CO2

Canonical SMILES

CCN(CC)C(=O)CCSC1=NN=C(O1)C2=CC=CO2

solubility

29.3 [ug/mL]

Origin of Product

United States

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